Lepidimoide

描述

属性

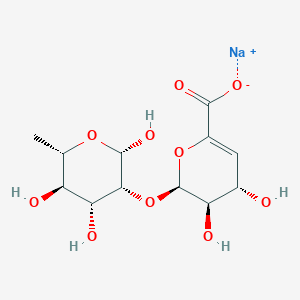

分子式 |

C12H17NaO10 |

|---|---|

分子量 |

344.25 g/mol |

IUPAC 名称 |

sodium;(2S,3R,4S)-3,4-dihydroxy-2-[(2S,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H18O10.Na/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18;/h2-4,6-9,11-16,19H,1H3,(H,17,18);/q;+1/p-1/t3-,4-,6-,7+,8+,9+,11-,12+;/m0./s1 |

InChI 键 |

ZGUYXYAGTSSIIA-DUQBLKLASA-M |

SMILES |

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)[O-])O)O)O)O.[Na+] |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O)O.[Na+] |

规范 SMILES |

CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)[O-])O)O)O)O.[Na+] |

同义词 |

2-O-L-rhamnopyranosyl-4-deoxy-alpha-L-threo-hex-4-enopyranosiduronate lepidimoide |

产品来源 |

United States |

Foundational & Exploratory

The Enigmatic Allelochemical: A Technical Guide to Lepidimoide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds, has been a subject of scientific intrigue and, more recently, significant debate. Initially lauded as a potent allelopathic agent with growth-promoting properties exceeding those of gibberellic acid, its biological role has been called into question by subsequent research. This technical guide provides a comprehensive overview of this compound, from its chemical structure to the controversy surrounding its bioactivity. It is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development, offering a detailed look at the available data, experimental methodologies, and the evolving understanding of this fascinating molecule.

Chemical Structure and Properties

This compound is a sodium salt of an unsaturated disaccharide. Its systematic name is sodium 2-O-(α-L-rhamnopyranosyl)-4-deoxy-β-L-threo-hex-4-enopyranosiduronate[1][2]. An alternative nomenclature describes it as 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-6-deoxy-L-glucopyranose sodium salt.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NaO₁₀ | |

| Molecular Weight | 344.25 g/mol | |

| IUPAC Name | Sodium 2-O-(α-L-rhamnopyranosyl)-4-deoxy-β-L-threo-hex-4-enopyranosiduronate | [1][2] |

| SMILES | C--INVALID-LINK--O)O)O">C@HO[C@H]1--INVALID-LINK--O--INVALID-LINK--O1 | |

| Appearance | Amorphous powder | [1] |

Biological Activity: An Evolving Narrative

The initial intrigue surrounding this compound stemmed from its reported potent biological activities. However, this narrative has been challenged by more recent findings, creating a compelling scientific discourse.

The Initial Hypothesis: A Potent Allelochemical

This compound was first identified as a novel allelopathic substance with a dual effect on plant growth: it was shown to promote shoot elongation while inhibiting root growth.

Table 2: Reported Allelopathic Effects of this compound

| Bioassay | Plant Species | Effect | Concentration | Reference |

| Hypocotyl Elongation | Amaranthus caudatus | Promotion | > 3 µM | |

| Root Growth | Amaranthus caudatus | Inhibition | > 100 µM | |

| Hypocotyl Elongation | Cockscomb (Celosia argentea) | Promotion | Not specified |

Notably, the growth-promoting activity of this compound in Amaranthus caudatus hypocotyls was reported to be 20 to 30 times greater than that of gibberellic acid, a well-known plant growth regulator. Further studies suggested that this compound and its free carboxylic acid form, lepidimoic acid, could influence various physiological processes in plants, including chlorophyll (B73375) retention, abscission, and glycolytic metabolism.

A Paradigm Shift: The Role of Potassium

In 2017, a study by Fry et al. challenged the established understanding of this compound's bioactivity. Their research suggested that the potent hypocotyl elongation observed in the Amaranthus caudatus bioassay was not due to this compound but rather to the presence of potassium ions (K⁺) in the cress seed exudate.

The study demonstrated that:

-

The active principle promoting hypocotyl elongation was a hydrophilic, heat-stable, and acid-stable cation.

-

Fractions from high-voltage electrophoresis with strong growth-promoting activity had a high positive charge-to-mass ratio, consistent with that of K⁺.

-

The concentration of K⁺ in the cress seed exudate was sufficient to elicit the observed hypocotyl elongation.

-

Authentic potassium salts mimicked the hypocotyl elongation effect, while purified this compound did not show significant activity.

This has led to a re-evaluation of this compound's role as a primary allelochemical in this context.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following protocols are synthesized from the materials and methods sections of key publications.

Isolation of this compound from Cress Seed Mucilage

This protocol is based on the original method described by Hasegawa et al. (1992).

Materials:

-

Cress (Lepidium sativum) seeds

-

Distilled water

-

Activated charcoal

-

Cellulose (B213188) column

-

Sephadex G-10 column

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column

Procedure:

-

Soak cress seeds in distilled water to allow for the exudation of mucilage.

-

Collect the mucilaginous solution and concentrate it under reduced pressure.

-

Add ethanol to the concentrated solution to precipitate the crude this compound.

-

Dissolve the precipitate in water and treat with activated charcoal to decolorize the solution.

-

Apply the solution to a cellulose column and elute with a water-ethanol gradient to partially purify the active fraction.

-

Further purify the active fraction using a Sephadex G-10 column.

-

Perform final purification by HPLC on a reverse-phase column to obtain pure this compound.

Amaranthus caudatus Hypocotyl Elongation Bioassay

This bioassay is a standard method for assessing the growth-promoting activity of substances.

Materials:

-

Amaranthus caudatus seeds

-

Petri dishes (5 cm diameter)

-

Filter paper

-

Test solutions of this compound or other compounds in distilled water

-

Incubator with controlled temperature and darkness

Procedure:

-

Place a sheet of filter paper in each petri dish and moisten with 2 mL of the test solution.

-

Aseptically place 10 Amaranthus caudatus seeds on the filter paper in each dish.

-

Incubate the petri dishes at 25°C in complete darkness for 72 hours.

-

After the incubation period, measure the length of the hypocotyls of the germinated seedlings to the nearest 0.5 mm.

-

Calculate the average hypocotyl length for each treatment and compare it to a control group treated with distilled water.

Signaling Pathways: An Unexplored Frontier

While the direct allelopathic effects of this compound are now debated, early research suggested a potential link to plant metabolic pathways. It was proposed that lepidimoic acid, the free carboxylic acid form of this compound, could affect glycolytic metabolism in Amaranthus seedlings by increasing the levels of fructose (B13574) 2,6-bisphosphate, an important regulator of glycolysis. However, a detailed signaling cascade initiated by this compound has not been elucidated. The re-evaluation of its primary biological activity suggests that future research into its signaling roles, if any, should be conducted with highly purified compound and in systems where the effects of confounding ions can be meticulously controlled.

Conclusion and Future Directions

This compound presents a classic example of the self-correcting nature of the scientific process. Initially identified as a potent plant growth regulator, its story has become more nuanced with the discovery of the significant role of potassium in the originally observed bioactivity. This does not necessarily render this compound biologically inert, but it does necessitate a critical re-examination of its function.

Future research should focus on:

-

Re-evaluating the bioactivity of highly purified this compound in a variety of bioassays, under conditions that control for the presence of potassium and other ions.

-

Investigating the potential synergistic or independent roles of this compound in the complex chemical ecology of seed exudates.

-

Exploring other potential biological activities of this compound beyond allelopathy, given its unique chemical structure.

-

Elucidating any genuine signaling pathways that may be modulated by this compound or its derivatives, should a reproducible biological activity be confirmed.

For researchers in drug development, the story of this compound serves as a cautionary tale about the importance of rigorous purification and the consideration of all components in a biological extract. The unique disaccharide structure of this compound may still hold potential for synthetic modification and the development of novel bioactive compounds, but this will require a foundational understanding of its true biological effects.

References

- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of Lepidimoide from Cress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a unique disaccharide isolated from the mucilage of germinated cress seeds (Lepidium sativum L.), has garnered scientific interest due to its potent allelopathic activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological functions of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its quantitative effects on plant growth. Furthermore, this guide explores the potential signaling pathways through which this compound may exert its effects, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. In 1992, a novel allelopathic substance, designated this compound, was isolated from the mucilage of germinated cress seeds (Lepidium sativum L.)[1][2]. This compound is a disaccharide with a unique chemical structure, identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate[1][2].

Initial studies revealed that this compound exhibits a dual regulatory effect on plant growth, promoting shoot elongation while inhibiting root development in various plant species[1]. This intriguing bioactivity suggests its potential as a natural plant growth regulator or as a lead compound for the development of novel herbicides or agricultural adjuvants. However, it is important to note that some research has questioned the primary role of this compound in the allelopathic effects of cress seed exudate, suggesting that inorganic ions like potassium may also play a significant role.

This guide aims to provide a comprehensive technical overview of this compound, focusing on its discovery, isolation, and biological characterization.

Discovery and Isolation of this compound

This compound was first isolated from the mucilage of germinated cress seeds. The general workflow for its extraction and purification is outlined below.

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the extraction of mucilage from cress seeds and the subsequent purification of this compound.

Experimental Protocols

Materials:

-

Cress seeds (Lepidium sativum L.)

-

Ethanol

-

Deionized water

-

Dialysis tubing (MWCO 1,000)

-

DEAE-Sephadex A-25

-

Sephadex G-25

-

Centrifuge

-

Chromatography columns

Protocol for Mucilage Extraction:

-

Germination: Soak cress seeds in deionized water and allow them to germinate in the dark for 24-48 hours.

-

Mucilage Collection: The germinated seeds will be coated in a thick mucilage. Gently scrape the mucilage from the seeds. Alternatively, the seeds can be stirred in water to dissolve the mucilage, followed by filtration to remove the seeds.

Protocol for this compound Purification:

-

Ethanol Precipitation: Add ethanol to the collected mucilage solution to a final concentration of 80% (v/v) to precipitate the crude polysaccharides.

-

Centrifugation: Centrifuge the solution to pellet the precipitated material. Discard the supernatant.

-

Redissolution and Dialysis: Redissolve the pellet in a minimal amount of deionized water and dialyze extensively against deionized water using a dialysis membrane with a molecular weight cutoff of 1,000 Da to remove low molecular weight contaminants.

-

Anion-Exchange Chromatography: Apply the dialyzed solution to a DEAE-Sephadex A-25 column. Elute with a stepwise or linear gradient of sodium chloride to separate the acidic polysaccharides.

-

Gel Filtration Chromatography: Further purify the fractions containing this compound using a Sephadex G-25 column to separate molecules based on size.

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as an amorphous powder.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provided information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Was used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Indicated the presence of specific functional groups, such as hydroxyl and carboxyl groups.

Based on these analyses, the structure of this compound was identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate .

Biological Activity of this compound

This compound exhibits a characteristic dual effect on plant growth, promoting shoot elongation and inhibiting root growth. The primary bioassay for this compound activity is the etiolated Amaranthus caudatus hypocotyl and root growth test.

Quantitative Data on Biological Activity

| Bioassay Parameter | Concentration (μM) | Observed Effect on Amaranthus caudatus | Reference |

| Hypocotyl Growth Promotion | > 3 | Significant promotion of hypocotyl elongation. | |

| Root Growth Inhibition | > 100 | Significant inhibition of root elongation. | |

| Comparison with Gibberellic Acid | - | This compound's growth-promoting activity in hypocotyls is reported to be 20 to 30 times greater than that of gibberellic acid. |

Potential Signaling Pathways

The precise signaling pathway through which this compound exerts its biological effects has not yet been fully elucidated. However, based on its structure as a disaccharide derived from the plant cell wall component rhamnogalacturonan-I, it is hypothesized to act as an oligosaccharin . Oligosaccharins are carbohydrate-based signaling molecules that can regulate various aspects of plant growth, development, and defense.

Hypothesized Signaling Pathway

Caption: A hypothesized signaling pathway for this compound, involving a cell surface receptor, signal transduction, and crosstalk with phytohormone pathways.

The observed biological effects of this compound—promotion of shoot elongation and inhibition of root growth—are classic responses regulated by the interplay of plant hormones, particularly auxins and gibberellins . It is plausible that the this compound-initiated signaling cascade modulates the biosynthesis, transport, or sensitivity of these key hormonal pathways. For instance, an increase in gibberellin activity in the shoot and/or a disruption of auxin gradients in the root could lead to the observed phenotypes.

Conclusion and Future Perspectives

This compound represents a fascinating example of a plant-derived oligosaccharin with potent and specific biological activities. While its discovery and initial characterization have laid a solid foundation, further research is needed to fully understand its physiological role and mechanism of action. Key areas for future investigation include:

-

Detailed Structural-Activity Relationship Studies: To identify the key structural features of this compound responsible for its biological activity.

-

Identification of the this compound Receptor: To elucidate the initial step in its signaling pathway.

-

Dissection of the Downstream Signaling Cascade: To map the specific molecular components that link this compound perception to changes in gene expression and plant development.

-

Clarification of its Role in Allelopathy: To determine the relative contribution of this compound versus other compounds, such as potassium ions, in the allelopathic effects of cress.

A deeper understanding of this compound could pave the way for its application in agriculture as a novel plant growth regulator or provide a template for the design of new, environmentally friendly herbicides. Its unique mode of action may also offer new targets for drug development in other fields.

References

Lepidimoide: A Technical Whitepaper on its Mechanism of Action in Plant Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has been identified as a potent plant growth regulator.[1][2] It exhibits a distinct dual action: promoting shoot elongation while inhibiting root growth.[1][2] Furthermore, this compound has been shown to enhance chlorophyll (B73375) accumulation in cotyledons.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available quantitative data, outlining key experimental protocols, and visualizing its proposed physiological effects. While the precise signaling cascade remains an active area of research, this paper synthesizes existing evidence to offer a framework for future investigation and potential applications in agriculture and drug development.

Core Physiological Effects

This compound's primary influence on plant physiology is characterized by three main phenomena:

-

Promotion of Shoot Elongation: this compound significantly promotes hypocotyl elongation in various plant species, with a potency reported to be 20 to 30 times greater than that of gibberellic acid in etiolated Amaranthus caudatus.[1] This effect suggests a potential interaction with hormonal pathways controlling cell elongation and division in aerial plant parts.

-

Inhibition of Root Growth: In contrast to its effect on shoots, this compound inhibits root growth at higher concentrations.[1][2] This inhibitory action points towards a differential mode of action in various plant tissues, possibly interfering with the hormonal balance that governs root development.

-

Enhancement of Chlorophyll Accumulation: this compound has been observed to promote light-induced chlorophyll accumulation in the cotyledons of sunflower and cucumber seedlings.[3] This effect is linked to an increase in the biosynthesis of 5-aminolevulinic acid, a rate-limiting precursor in chlorophyll synthesis, and acts additively with cytokinins.[3]

A point of contention has been raised in the scientific community, with some research suggesting that the hypocotyl elongation effect attributed to cress seed exudates may be primarily due to the presence of potassium ions rather than this compound. This highlights the need for further research to delineate the specific contributions of this compound to this physiological response.

Quantitative Data on Bioactivity

The following table summarizes the key quantitative data reported for the biological activity of this compound.

| Bioassay | Plant Species | Effective Concentration | Observed Effect | Reference |

| Hypocotyl Elongation (Promotion) | Amaranthus caudatus | > 3 µM | Promotion of hypocotyl growth | [1] |

| Root Growth (Inhibition) | Amaranthus caudatus | > 100 µM | Inhibition of root growth | [1] |

| Chlorophyll Accumulation | Helianthus annuus | Not specified in available abstracts | Promotion of light-induced chlorophyll accumulation | [3] |

Proposed Mechanism of Action and Signaling

While a definitive signaling pathway for this compound has not been elucidated, its observed physiological effects allow for the formulation of several hypotheses regarding its mechanism of action.

-

Interaction with Gibberellin (GA) and Auxin Pathways: The potent promotion of hypocotyl elongation suggests a possible interaction with the gibberellin and auxin signaling pathways, which are central regulators of cell elongation. This compound might act by sensitizing the tissues to endogenous GAs or auxins, or it could influence their biosynthesis or transport.

-

Crosstalk with Cytokinin Signaling: The additive effect of this compound and cytokinin on chlorophyll accumulation indicates a potential crosstalk between their signaling pathways.[3] This could involve shared downstream components or the regulation of common target genes involved in chloroplast development and chlorophyll biosynthesis.

-

Tissue-Specific Responses: The opposing effects of this compound on shoot and root tissues suggest a complex, tissue-specific mechanism. This could be due to differences in receptor presence, signaling components, or the hormonal context in these different organs.

Visualizing the Hypothesized Signaling Interactions

The following diagrams illustrate the potential points of interaction for this compound within the broader context of plant hormone signaling.

Caption: Hypothesized interaction of this compound with gibberellin and auxin pathways in shoot growth promotion.

Caption: Proposed inhibitory effect of this compound on root development.

Caption: Synergistic action of this compound and cytokinin on chlorophyll accumulation.

Experimental Protocols

Hypocotyl Elongation Bioassay (adapted from studies on Amaranthus caudatus)

-

Seed Sterilization and Germination:

-

Surface sterilize Amaranthus caudatus seeds with 70% ethanol (B145695) for 1 minute, followed by 1% sodium hypochlorite (B82951) for 10 minutes.

-

Rinse seeds thoroughly with sterile distilled water (3-5 times).

-

Germinate seeds on moist filter paper in petri dishes in the dark at 25°C for 48 hours.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in sterile distilled water.

-

Perform serial dilutions to obtain the desired test concentrations (e.g., 1, 3, 10, 30, 100 µM).

-

Include a negative control (sterile distilled water) and a positive control (e.g., 10 µM Gibberellic Acid).

-

-

Experimental Setup:

-

Transfer uniformly germinated seedlings into petri dishes containing filter paper moistened with the respective test solutions.

-

Incubate the petri dishes in the dark at 25°C for 72 hours.

-

-

Data Collection and Analysis:

-

After the incubation period, measure the length of the hypocotyls of at least 20 seedlings per treatment group.

-

Calculate the mean hypocotyl length and standard deviation for each group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Root Growth Inhibition Bioassay

This protocol follows the same initial steps as the hypocotyl elongation bioassay, with a focus on root measurement.

-

Seed Sterilization and Germination: (As described in 4.1.1)

-

Preparation of Test Solutions: (As described in 4.1.2, with concentrations up to and above 100 µM)

-

Experimental Setup: (As described in 4.1.3)

-

Data Collection and Analysis:

-

After the incubation period, measure the length of the primary root of at least 20 seedlings per treatment group.

-

Calculate the mean root length and standard deviation for each group.

-

Determine the percentage of root growth inhibition relative to the negative control.

-

Perform statistical analysis to identify significant inhibitory effects.

-

Chlorophyll Accumulation Assay (adapted from studies on Helianthus annuus)

-

Plant Material Preparation:

-

Germinate sunflower (Helianthus annuus) seeds in vermiculite (B1170534) in the dark for 5-7 days.

-

Excise the cotyledons and place them in petri dishes containing the test solutions.

-

-

Preparation of Test Solutions:

-

Prepare this compound solutions at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Include a control group with buffer only and groups with cytokinin alone and in combination with this compound.

-

-

Incubation:

-

Incubate the petri dishes under continuous light at 25°C for 24-48 hours.

-

-

Chlorophyll Extraction and Quantification:

-

Homogenize the cotyledons in 80% acetone.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

-

Calculate the chlorophyll concentration using established equations.

-

Express the results as chlorophyll content per gram of fresh weight.

-

Experimental Workflow Visualization

Caption: Generalized workflow for this compound bioassays.

Future Directions and Conclusion

The study of this compound presents an exciting frontier in plant biology. While its potent effects on plant growth are evident, a significant gap remains in our understanding of its molecular mechanism of action. Future research should prioritize the following areas:

-

Receptor Identification: Identifying the specific cellular receptor(s) for this compound is crucial to unraveling its signaling pathway.

-

Transcriptomic and Proteomic Analyses: Global analyses of gene and protein expression in response to this compound treatment will provide insights into the downstream targets of its signaling cascade.

-

Hormonal Crosstalk Studies: In-depth investigations into the interaction of this compound with known plant hormone pathways are needed to place its action within the broader regulatory network of plant development.

-

Clarification of the Potassium Controversy: Further studies are required to definitively establish the role of this compound versus potassium in the allelopathic effects of cress exudate.

References

- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Light-Induced Chlorophyll Accumulation in Cotyledons of Sunflower Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Influence of Lepidimoide on Seedling Development: A Technical Overview

For Immediate Release

[City, State] – [Date] – Lepidimoide (B1227039), a naturally occurring unsaturated disaccharide, exhibits a significant and complex influence on the early stages of plant development. This technical guide provides an in-depth analysis of the biological activity of this compound in seedlings, presenting key quantitative data, detailed experimental protocols, and an exploration of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the agricultural and plant science sectors.

Executive Summary

This compound (sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate) is a compound isolated from the mucilage of germinated cress seeds (Lepidium sativum).[1] Research has demonstrated its dual role in regulating seedling growth, acting as a potent promoter of hypocotyl (shoot) elongation at low concentrations and an inhibitor of root growth at higher concentrations.[1] Furthermore, this compound has been shown to enhance chlorophyll (B73375) accumulation in the cotyledons of seedlings, a process that appears to be linked to cytokinin signaling pathways. This guide synthesizes the current understanding of this compound's bioactivity, offering a valuable resource for those investigating novel plant growth regulators.

Quantitative Effects of this compound on Seedling Growth

The biological activity of this compound is markedly concentration-dependent. The primary model system for elucidating these effects has been the etiolated seedlings of Amaranthus caudatus.

Table 1: Effect of this compound on Hypocotyl Elongation in Amaranthus caudatus

| This compound Concentration (µM) | Observation | Reference |

| > 3 | Promotion of hypocotyl elongation | [1] |

Table 2: Effect of this compound on Root Growth in Amaranthus caudatus

| This compound Concentration (µM) | Observation | Reference |

| > 100 | Inhibition of root growth | [1] |

Note: A recent study has suggested that the hypocotyl elongation observed in response to cress-seed exudate may be primarily attributed to potassium ions rather than this compound. However, studies using synthesized this compound have also reported growth-promoting activity.

Influence on Photosynthetic Processes

This compound has been observed to promote light-induced chlorophyll accumulation in the cotyledons of sunflower (Helianthus annuus) and cucumber (Cucumis sativus) seedlings.[2] This effect is additive when applied in conjunction with cytokinins, suggesting a potential synergistic or parallel pathway in the regulation of chlorophyll biosynthesis.

Table 3: Effect of this compound on Chlorophyll and 5-Aminolevulinic Acid (ALA) Accumulation

| Treatment | Effect | Key Finding | Reference |

| This compound | Promotes light-induced chlorophyll accumulation | Acts as a plant growth regulator, not just a carbon source | |

| This compound + Cytokinin | Additive stimulation of chlorophyll and ALA accumulation | Suggests interaction with cytokinin signaling pathways |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key bioassays used to characterize the activity of this compound.

Amaranthus caudatus Hypocotyl Elongation Assay

This bioassay is used to determine the growth-promoting effects of this compound on shoot elongation.

Materials:

-

Amaranthus caudatus seeds

-

Petri dishes (9 cm diameter)

-

Filter paper

-

This compound solutions of varying concentrations

-

Distilled water (control)

-

Growth chamber with controlled temperature and darkness

Procedure:

-

Place two layers of filter paper in each Petri dish and moisten with 3 ml of the respective test solution (this compound or distilled water).

-

Place 10-15 Amaranthus caudatus seeds on the filter paper in each dish.

-

Incubate the Petri dishes in complete darkness at 25°C for 72 hours.

-

After the incubation period, measure the length of the hypocotyls of the seedlings to the nearest millimeter.

-

Calculate the average hypocotyl length for each treatment and compare it to the control.

Amaranthus caudatus Root Inhibition Assay

This bioassay is employed to assess the inhibitory effects of this compound on root development.

Materials:

-

Amaranthus caudatus seeds

-

Petri dishes (9 cm diameter)

-

Filter paper

-

This compound solutions of varying concentrations

-

Distilled water (control)

-

Growth chamber with controlled temperature and darkness

Procedure:

-

Follow steps 1-3 of the Hypocotyl Elongation Assay protocol.

-

After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling.

-

Calculate the average root length for each treatment and express it as a percentage of the control.

Signaling Pathways and Mechanisms of Action

The precise signaling cascade initiated by this compound is an active area of research. However, its interaction with cytokinin in chlorophyll synthesis provides significant clues.

Interaction with Cytokinin Signaling in Chlorophyll Synthesis

This compound's promotion of chlorophyll accumulation is linked to an increase in 5-aminolevulinic acid (ALA), a rate-limiting precursor in chlorophyll biosynthesis. The additive effect with cytokinin suggests that this compound may act on a parallel pathway or at a different point in the same pathway that converges with cytokinin signaling to regulate ALA synthesis and subsequent chlorophyll production.

Proposed Mechanism for Differential Growth Regulation

The dual effect of this compound on shoot promotion and root inhibition suggests a complex interplay with endogenous plant hormone signaling, potentially involving auxin transport or sensitivity. At lower concentrations, this compound may enhance auxin signaling or transport in the hypocotyl, leading to cell elongation. Conversely, at higher concentrations, it may disrupt auxin gradients in the root, leading to an inhibitory effect. Further research is required to elucidate the precise molecular targets of this compound.

Future Directions

The study of this compound presents several exciting avenues for future research. Elucidating its primary molecular target(s) and the downstream signaling components is a key priority. A comprehensive dose-response analysis on a wider range of plant species will be crucial to determine its broader applicability as a plant growth regulator. Furthermore, investigating the potential synergistic or antagonistic interactions of this compound with other phytohormones will provide a more complete picture of its role in the complex regulatory network of plant development. The synthesis of this compound analogs could also lead to the development of more potent and selective growth regulators for agricultural applications.

Conclusion

This compound is a fascinating bioactive molecule with a pronounced, concentration-dependent impact on seedling growth and development. Its ability to promote shoot elongation and enhance chlorophyll accumulation at low concentrations, while inhibiting root growth at higher concentrations, highlights its potential as a tool for both fundamental plant science research and the development of novel agricultural products. The detailed protocols and current understanding of its mechanism of action presented in this guide serve as a foundation for future investigations into this promising plant growth regulator.

References

Lepidimoide: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidimoide (B1227039), a unique unsaturated disaccharide, has garnered scientific interest for its pronounced effects on plant growth. Initially identified as a potent allelopathic substance, it has been shown to promote shoot elongation while inhibiting root growth. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of this compound. It also delves into the current understanding of its biological activity, including the recent scientific debate surrounding its primary role as an allelochemical. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, plant biology, and drug development.

Natural Sources and Abundance

This compound was first isolated from the mucilage of germinated cress seeds (Lepidium sativum L.)[1][2][3][4][5]. This remains its most well-documented natural source. While the precise concentration of this compound within the mucilage has not been definitively quantified in published literature, the yield of the mucilage itself from cress seeds has been reported to be in the range of 3% to 12% by weight.

A significant development in the availability of this compound for research purposes was the establishment of a convenient synthesis method using mucilage from okra (Abelmoschus esculentus L.). This suggests that okra mucilage contains the necessary precursors or a structurally similar compound that can be converted to this compound. The synthesis also yielded an isomer, epi-lepidimoide, which exhibited similar biological activity.

The table below summarizes the known natural sources of this compound and the reported yield of its containing matrix.

| Natural Source | Plant Species | Part of Plant | Matrix | Matrix Yield (% w/w) | This compound Concentration in Matrix |

| Cress | Lepidium sativum L. | Seeds | Mucilage | 3 - 12% | Not Quantified |

| Okra | Abelmoschus esculentus L. | Fruit | Mucilage | Not specified for this compound synthesis | Not applicable (used for synthesis) |

Biological Activity and a Shift in Understanding

However, more recent research has challenged this initial hypothesis. A 2017 study published in the Annals of Botany proposed that the principal 'allelochemical' in cress seed exudate responsible for promoting hypocotyl elongation is, in fact, the inorganic cation, potassium (K+). The study found that while this compound is present in the exudate, its contribution to hypocotyl elongation is minor compared to the effect of potassium ions. This finding necessitates a re-evaluation of the ecological significance of this compound as a dominant allelochemical.

Despite this, the inherent biological activity of purified this compound on plant growth remains an area of interest for understanding the roles of complex oligosaccharides in plant development and for potential applications in agriculture and biotechnology.

Experimental Protocols

Extraction of Mucilage from Lepidium sativum Seeds

The following protocol is a generalized method for the extraction of mucilage from cress seeds, based on published literature.

-

Soaking: Soak 100 g of Lepidium sativum seeds in 800 mL of distilled water for 12 hours.

-

Blending: Blend the soaked seeds for 15 minutes at approximately 2000 rpm using a hand blender.

-

Filtration: Filter the blended mixture through a muslin cloth to separate the viscous mucilage solution from the seed debris.

-

Re-extraction: Add an additional 200 mL of distilled water to the seed debris, blend again, and filter to maximize the yield.

-

Precipitation: Combine the filtrates and add an equal volume of acetone (B3395972) to precipitate the mucilage.

-

Collection and Drying: The precipitated mucilage will form a white, coagulated mass. Collect this mass by filtration through a muslin cloth and dry it in an oven at a temperature not exceeding 60°C until a constant weight is achieved. The resulting dried mucilage can be stored for further purification of this compound.

Isolation and Purification of this compound from Cress Seed Mucilage

The following is a summary of the original protocol described by Hasegawa et al. (1992) for the isolation of this compound. This process requires standard laboratory equipment for chromatography.

-

Aqueous Extraction: The crude mucilage is extracted with water.

-

Centrifugation: The aqueous extract is centrifuged to remove insoluble material.

-

Ethanol (B145695) Precipitation: The supernatant is treated with ethanol to precipitate polysaccharides, which are then removed by centrifugation.

-

Anion-Exchange Chromatography: The resulting supernatant is subjected to anion-exchange chromatography. The column is washed with water, and the active fraction containing this compound is eluted with a salt gradient (e.g., sodium chloride).

-

Gel Filtration Chromatography: The active fraction from the ion-exchange chromatography is further purified by gel filtration chromatography (e.g., using Sephadex G-25) to remove salts and other small molecules.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a reverse-phase column.

-

Lyophilization: The purified this compound fraction is lyophilized to obtain a white, amorphous powder.

Signaling Pathways: An Uncharted Territory

A critical gap in the current scientific knowledge is the precise molecular mechanism and signaling pathway through which this compound exerts its biological effects. While its influence on plant morphology is well-documented, the intracellular signaling cascade that it triggers remains to be elucidated. It is hypothesized that, as an oligosaccharide, this compound may act as a signaling molecule that is perceived by cell surface receptors, initiating a downstream cascade that could potentially interact with known plant hormone pathways, such as those of auxins, gibberellins, or jasmonates. However, no direct evidence for such interactions has been published to date.

The diagrams below illustrate a hypothetical workflow for the isolation of this compound and a conceptual model of its proposed (though now debated) role in allelopathy.

Figure 1: Experimental workflow for the extraction and purification of this compound.

Figure 2: Conceptual model of the allelopathic effects of cress seed exudate.

Future Directions

The discovery of this compound and the subsequent investigations into its biological activity highlight the complexity of plant-plant interactions and the potential for discovering novel bioactive molecules from natural sources. Key areas for future research include:

-

Quantitative Analysis: Development of sensitive and robust analytical methods to accurately quantify the concentration of this compound in cress mucilage and other potential natural sources.

-

Mechanistic Studies: Elucidation of the molecular mechanism of action of this compound, including the identification of its cellular receptors and downstream signaling components. This will be crucial to understanding its role in plant physiology.

-

Synergistic Effects: Investigation of the potential synergistic or antagonistic effects of this compound with other compounds present in seed exudates, including potassium ions and other organic molecules.

-

Broader Biological Screening: Evaluation of the biological activity of this compound in a wider range of plant species and in different biological assays to explore its potential applications in agriculture, for example, as a plant growth regulator.

Conclusion

This compound remains a fascinating natural product with demonstrated effects on plant growth. While its role as a primary allelochemical has been questioned, its inherent biological activity warrants further investigation. This technical guide provides a summary of the current knowledge on this compound, from its natural sources and isolation to the evolving understanding of its biological function. It is hoped that this information will serve as a valuable foundation for future research aimed at unlocking the full potential of this unique oligosaccharide.

References

- 1. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allelochemical root-growth inhibitors in low-molecular-weight cress-seed exudate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium, not this compound, is the principal 'allelochemical' of cress-seed exudate that promotes amaranth hypocotyl elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Lepidimoide: A Technical Guide for Plant Science Professionals

An In-depth Examination of a Disputed Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has been reported as a potent plant growth regulator with a dual mode of action: promoting shoot elongation while inhibiting root growth. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its discovery, synthesis, and reported biological activities. It presents available quantitative data on its effects on plant growth, details experimental protocols for its bioassay, and explores its structure-activity relationships. Crucially, this guide also addresses the significant scientific controversy surrounding the primary active component responsible for the observed allelopathic effects of cress exudates, with substantial evidence pointing towards the role of inorganic ions, particularly potassium. The guide concludes by highlighting the current gap in understanding the molecular mechanisms and signaling pathways of this compound, offering a perspective on future research directions.

Introduction

Allelopathy, the chemical interaction between plants, is a significant factor in plant ecology and agriculture. Allelochemicals, secondary metabolites released by plants, can influence the growth and development of neighboring plants. In 1990, a novel unsaturated disaccharide, designated this compound, was isolated from the mucilage of germinated cress seeds and identified as a potent allelopathic substance[1]. Early research suggested that this compound was responsible for the observed promotion of hypocotyl elongation and inhibition of root growth in various plant species[1]. This discovery sparked interest in this compound as a potential natural plant growth regulator.

This guide aims to provide a detailed technical resource for researchers by consolidating the available scientific information on this compound. It will cover its chemical properties, biological effects, and the methodologies used to study it, while also presenting a critical analysis of the conflicting evidence regarding its primary role in allelopathy.

Chemical Properties and Synthesis

This compound is chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate[1].

Synthesis: While initially isolated from cress seeds, a more convenient method for synthesizing this compound in larger quantities has been developed using mucilage from okra (Hibiscus esculentus L.) fruits. This process also yields an isomer, epi-lepidimoide, which has been shown to exhibit similar biological activity in cockscomb hypocotyl elongation tests[2].

Biological Activity and Quantitative Data

This compound has been reported to exhibit a distinct dual effect on plant growth, promoting shoot elongation and inhibiting root development.

Quantitative Effects on Amaranthus caudatus

The primary bioassay used to characterize this compound's activity is the Amaranthus caudatus (love-lies-bleeding) hypocotyl elongation test. The following table summarizes the reported concentration-dependent effects of this compound on this species.

| Biological Effect | Plant Species | Effective Concentration | Comparative Activity | Reference |

| Hypocotyl Growth Promotion | Amaranthus caudatus | > 3 µM | 20-30 times more active than gibberellic acid | [1] |

| Root Growth Inhibition | Amaranthus caudatus | > 100 µM | - | [1] |

Effects on Chlorophyll (B73375) Accumulation

This compound has also been shown to promote light-induced chlorophyll accumulation in the cotyledons of sunflower (Helianthus annuus) and cucumber (Cucumis sativus) seedlings. This effect is linked to an increase in the content of 5-aminolevulinic acid, a key precursor in chlorophyll biosynthesis. Furthermore, this compound acts additively with cytokinin to stimulate chlorophyll and 5-aminolevulinic acid accumulation[3].

The Controversy: this compound vs. Potassium

The study demonstrated that the hypocotyl elongation-promoting activity in low-molecular-weight cress-seed exudate co-eluted with K⁺ during chromatography and that authentic KCl solutions mimicked the effect of the exudate. This finding raises critical questions about the true ecological significance and potency of this compound as a plant growth regulator in its natural context. It is possible that the effects initially attributed to this compound were, in whole or in part, due to the presence of potassium in the cress seed exudates.

Structure-Activity Relationship

Studies on this compound analogs have provided some insight into the structural requirements for its biological activity. The following table summarizes the qualitative effects of structural modifications on the hypocotyl elongation-promoting activity in Amaranthus caudatus.

| This compound Analog | Modification | Reported Activity | Reference |

| Acetylated this compound | Acetylation | Considerably higher activity than this compound | [5] |

| Methylated this compound | Methylation | No activity | [5] |

| Hydroxylated this compound | Removal of C4-C5 double bond | Lower activity | [5] |

| Lepidimoic acid | Free carboxylic acid form | As active as this compound | [3] |

| epi-lepidimoide | Isomer | Same high activity as this compound | [2] |

These findings suggest that the uronic acid moiety with its α,β-unsaturated carboxylate group and the double bond at the C-4,5 position are crucial for its activity[5].

Experimental Protocols

Amaranthus caudatus Hypocotyl Elongation Bioassay (General Protocol)

This bioassay is a standard method for assessing the activity of potential shoot growth-promoting substances. While specific details from the original this compound studies are not fully available in the public domain, a general protocol can be outlined as follows:

-

Seed Sterilization and Germination: Amaranthus caudatus seeds are surface-sterilized to prevent microbial contamination. They are then typically germinated on a suitable medium, such as agar (B569324) or filter paper moistened with distilled water, in the dark.

-

Incubation: Seedlings are grown in the dark for a specified period (e.g., 72 hours) at a constant temperature.

-

Treatment Application: The test compounds (e.g., this compound, its analogs, or plant extracts) are dissolved in the germination medium at various concentrations. Control seedlings are grown in a medium without the test compounds.

-

Measurement: After the incubation period, the length of the hypocotyls of the seedlings is measured.

-

Data Analysis: The mean hypocotyl length of treated seedlings is compared to that of the control seedlings to determine the effect of the test compound. Statistical analysis is performed to assess the significance of the observed differences.

Signaling Pathway: An Unresolved Question

A significant gap in the current understanding of this compound is its molecular mechanism of action. To date, the specific signaling pathway through which this compound exerts its effects on plant cells has not been elucidated. Research on disaccharides and uronic acid-containing oligosaccharides as signaling molecules in plants is an active area, but a direct link between this compound and any known pathway has yet to be established.

Given the controversy surrounding its primary role in hypocotyl elongation, it is possible that its effects, if independent of potassium, may involve novel signaling cascades or interactions with known phytohormone pathways that have not yet been explored. The lack of information on its signaling pathway is a major hurdle in fully understanding its potential as a plant growth regulator and a key area for future research.

Visualizations

Experimental Workflow: Isolation and Bioassay of this compound

Caption: Workflow for the isolation of this compound and its subsequent bioassay.

Logical Relationship: Structure-Activity of this compound Analogs

Caption: Structure-activity relationships of this compound analogs.

Conclusion and Future Directions

This compound presents a complex and intriguing case in the study of plant growth regulators. While initial findings pointed to its significant potential as a natural, dual-action allelochemical, this has been challenged by compelling evidence suggesting that potassium is the primary active agent in cress seed exudates for hypocotyl elongation.

For researchers and professionals in drug development, this compound remains a molecule of interest, but one that must be approached with a critical perspective. Future research should focus on several key areas:

-

Re-evaluation of this compound's Intrinsic Activity: Bioassays using highly purified, synthetic this compound are essential to definitively determine its intrinsic growth-regulating effects, independent of any co-eluting substances from natural extracts.

-

Elucidation of the Molecular Mechanism: Should this compound be confirmed to have significant, independent activity, the top priority for research would be to identify its cellular receptors and elucidate the downstream signaling pathway. This would involve techniques such as transcriptomics, proteomics, and genetic screening.

-

Structure-Activity Relationship Quantification: A more detailed and quantitative analysis of the structure-activity relationship of this compound analogs could lead to the design of more potent or selective synthetic derivatives.

References

- 1. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convenient synthesis of this compound from okra mucilage and its growth-promoting activity in hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Light-Induced Chlorophyll Accumulation in Cotyledons of Sunflower Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

Spectroscopic and Structural Elucidation of Lepidimoide: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for lepidimoide (B1227039), a significant allelopathic substance. The information is targeted towards researchers, scientists, and professionals in drug development. This document compiles the known spectroscopic and structural information, outlines the experimental methodologies for its isolation and analysis, and presents a visual representation of the experimental workflow.

Introduction to this compound

This compound is a naturally occurring allelopathic compound first isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1][2] Its chemical structure has been identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2] This compound has garnered interest due to its biological activities, which include promoting shoot growth and inhibiting root growth in various plant species.

Spectroscopic Data of this compound

The structural identification of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. While the seminal 1992 paper by Hasegawa et al. in Plant Physiology details this identification, the specific quantitative NMR and mass spectrometry data are contained within the full-text article, which could not be accessed for this review. Therefore, the following tables are presented as a template to be populated with the specific chemical shifts (δ) in parts per million (ppm) for ¹H and ¹³C NMR and the mass-to-charge ratio (m/z) from mass spectrometry once the data becomes available.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, this technique was crucial in confirming its molecular formula. The acidic form of this compound, lepidimoic acid, has a theoretical m/z of 321.08.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Type | Relative Abundance (%) | Assignment |

| Data not available | |||

Experimental Protocols

Isolation of this compound from Cress Seeds

The following is a generalized protocol for the isolation of mucilage from cress seeds, from which this compound is extracted. The specific, detailed protocol for this compound isolation would be found in the primary literature.

-

Seed Germination: Cress seeds (Lepidium sativum) are germinated in a suitable medium to induce the production of mucilage.

-

Mucilage Extraction: The mucilage is extracted from the germinated seeds, typically by soaking in water followed by mechanical agitation.

-

Purification: The crude mucilage extract is then subjected to a series of purification steps, which may include centrifugation to remove seed debris, followed by precipitation of the mucilage using a solvent such as ethanol (B145695) or acetone.

-

Chromatographic Separation: The purified mucilage is further fractionated using chromatographic techniques (e.g., column chromatography) to isolate the active compound, this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically performed to aid in the complete structural assignment.

-

-

Mass Spectrometry:

-

The isolated this compound is analyzed using a mass spectrometer, often with a soft ionization technique such as electrospray ionization (ESI) to keep the molecule intact.

-

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

-

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathways of this compound

Currently, the specific molecular signaling pathways through which this compound exerts its effects on plant growth are not well-elucidated in the available scientific literature. Research has primarily focused on its allelopathic and physiological effects, such as the promotion of shoot elongation and inhibition of root growth. Further investigation is required to understand the precise molecular mechanisms and signaling cascades activated by this compound in target plants.

Conclusion

This compound stands as a compelling natural product with significant biological activity. While its chemical structure has been determined through spectroscopic methods, access to the detailed, quantitative NMR and mass spectrometry data from the original research is necessary for a complete technical understanding. The experimental workflow for its isolation and characterization is well-established in principle. Future research into the specific signaling pathways of this compound will be critical in fully understanding its role as an allelopathic agent and its potential applications.

References

- 1. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of lepidimoide

An In-depth Technical Guide to Lepidimoide (B1227039)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is based on publicly available scientific literature. This compound is a specialized plant-derived compound, and further research may be required for a complete toxicological and pharmacological profile.

Executive Summary

This compound is a naturally occurring allelopathic substance first isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1][2] It is chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2] This disaccharide has demonstrated significant biological activity, notably promoting shoot growth while inhibiting root growth in various plant species.[1][2] Its unique structure, featuring an α,β-unsaturated carboxylate bonded to rhamnose, is crucial for its activity.[3] While originally studied in the context of plant biology, its bioactive properties suggest potential for further investigation in broader pharmacological applications. This document provides a comprehensive overview of the known , details on its isolation and synthesis, and outlines its biological effects based on current research.

Physical and Chemical Properties

Quantitative data on the physicochemical properties of this compound are limited in the available literature. The compound is typically isolated as an amorphous powder.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Amorphous Powder | [1][2] |

| Solubility | Soluble in water | Implied from isolation protocols |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate | [1][2] |

| Molecular Formula | C₁₂H₁₇NaO₉ (Sodium Salt) | Inferred from structure |

| Structure | A uronic acid derivative with an α,β-unsaturated carboxylate bonded to rhamnose via an α-glucoside linkage and a double bond at the C-4,5 position.[3] | [3] |

| Isomerism | Can be epimerized to epi-lepidimoide in alkaline media.[4] | [4] |

Experimental Protocols

Isolation of this compound from Cress Seeds

This protocol is based on the methodology described in the initial isolation of this compound.

-

Seed Germination and Mucilage Collection: Germinate Lepidium sativum seeds on a suitable substrate to induce mucilage production. Collect the mucilage exudate.

-

Extraction: The crude mucilage is subjected to extraction to separate the compound of interest.

-

Purification: The extract is purified using a series of chromatographic techniques to yield this compound as an amorphous powder.

-

Identification: The final product is identified and characterized using mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.[1][2]

Synthesis of this compound from Okra Mucilage

A more convenient synthesis method has been developed using okra mucilage.

-

Source Material: Utilize mucilage from the fruit of okra (Hibiscus esculentus L.).[4]

-

Chemical Synthesis: The detailed, multi-step total synthesis from D-glucose and L-rhamnose is complex.[4] A simplified method from okra mucilage has been established, which also yields the isomer epi-lepidimoide as a byproduct.[4]

-

Structural Analysis: The synthesized compound and its isomer are confirmed by spectral analysis.[4]

Bioactivity Assay: Amaranthus caudatus Hypocotyl Elongation Test

This assay is used to determine the growth-promoting activity of this compound and its analogues.

-

Plant Material: Use etiolated seedlings of Amaranthus caudatus L.

-

Treatment: Apply this compound at various concentrations (starting from 3 µM) to the seedlings.[1]

-

Incubation: Incubate the seedlings under controlled conditions.

-

Measurement: Measure the elongation of the hypocotyls and the growth of the roots.

-

Analysis: Compare the growth of treated seedlings to a control group to determine the concentration-dependent effects. This compound has been shown to promote hypocotyl growth at concentrations above 3 µM and inhibit root growth at concentrations exceeding 100 µM.[1]

Biological Activity and Mechanism of Action

This compound exhibits a dual biological activity on plants, promoting shoot growth while inhibiting root growth.[1] Its growth-promoting activity in hypocotyls has been reported to be 20 to 30 times greater than that of gibberellic acid.[1]

The structure-activity relationship studies have revealed key features for its biological function:

-

The uronic acid derivative with an α,β-unsaturated carboxylate is essential.[3]

-

The α-glucoside linkage to rhamnose is critical.[3]

-

A double bond at the C-4,5 position in the uronic acid is important for high activity.[3]

Interestingly, the component sugars, α-D-galacturonic acid and L-(+)-rhamnose, show little to no activity on their own.[3] Acetylated this compound showed higher activity, while methylated versions were inactive.[3] The sugar alcohol form of this compound demonstrated the highest activity among the studied analogues.[3] Both this compound and its isomer, epi-lepidimoide, exhibit similar high activity in hypocotyl elongation tests.[4]

While the primary research on this compound focuses on its allelopathic effects in plants, the broader Lepidium genus is known for a variety of bioactive compounds with potential therapeutic applications, including antimicrobial and antioxidant activities.[5][6][7]

Visualizations

Logical Flow of this compound Isolation and Characterization

Caption: Workflow for the isolation and identification of this compound.

Structure-Activity Relationship of this compound Analogues

Caption: Biological activity of this compound analogues.

References

- 1. Isolation and identification of this compound, a new allelopathic substance from mucilage of germinated cress seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of this compound, a New Allelopathic Substance from Mucilage of Germinated Cress Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. A convenient synthesis of this compound from okra mucilage and its growth-promoting activity in hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nutraceutical Profiling, Bioactive Composition, and Biological Applications of Lepidium sativum L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Composition and Antimicrobial Activity of Subcritical CO2 Extract of Lepidium latifolium L. (Brassicaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Lepidimoide in Lepidium sativum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a disaccharide with potent allelopathic properties, is a key bioactive compound found in the seed mucilage of garden cress (Lepidium sativum). Its unique structure, consisting of L-rhamnose and an unsaturated uronic acid, has garnered significant interest for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the synthesis of its L-rhamnose precursor is well-established, the enzymatic formation of the 4-deoxy-L-threo-hex-4-enopyranuronate moiety and the subsequent glycosidic linkage remain to be elucidated. This document presents a putative pathway based on known analogous reactions in plant carbohydrate metabolism, summarizes the available quantitative data, details relevant experimental protocols, and offers visualizations of the proposed biochemical routes to stimulate further research in this area.

Introduction

Lepidium sativum, commonly known as garden cress, produces a variety of secondary metabolites, among which this compound (sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate) is of particular interest.[1][2] Isolated from the mucilage of germinated seeds, this compound exhibits significant biological activity, including the promotion of shoot growth and inhibition of root growth in various plant species. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological approaches. This guide synthesizes the current knowledge and proposes a hypothetical pathway for this compound formation, highlighting areas where further investigation is required.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the activated L-rhamnose donor.

-

Synthesis of the 4-deoxy-L-threo-hex-4-enopyranuronate acceptor.

-

Glycosidic bond formation catalyzed by a glycosyltransferase.

Biosynthesis of UDP-L-rhamnose

The biosynthesis of the L-rhamnose moiety of this compound is proposed to follow the well-characterized pathway for UDP-L-rhamnose synthesis in plants. This pathway commences with UDP-glucose, a common precursor in carbohydrate metabolism.

The key enzyme in this pathway is UDP-L-rhamnose synthase (RHM), a bifunctional enzyme that catalyzes the conversion of UDP-D-glucose to UDP-L-rhamnose via a UDP-4-keto-6-deoxy-D-glucose intermediate.

Putative Biosynthesis of 4-deoxy-L-threo-hex-4-enopyranuronate

The biosynthetic origin of the unsaturated uronic acid moiety of this compound is currently unknown. It is hypothesized to be derived from a common uronic acid precursor, such as UDP-D-glucuronic acid, which is a key component of plant cell wall polysaccharides. The formation of the 4-deoxy- and unsaturated C4-C5 bond likely involves a multi-step enzymatic process, potentially including dehydration and/or elimination reactions. One possibility is its derivation from the modification of pectic polysaccharides like rhamnogalacturonan-II, which is known to be present in the seed mucilage of Brassicaceae.

Further research, including metabolic labeling studies and enzyme characterization, is necessary to elucidate this part of the pathway.

Final Assembly of this compound

The final step in this compound biosynthesis is the formation of a glycosidic bond between UDP-L-rhamnose (the donor) and 4-deoxy-L-threo-hex-4-enopyranuronate (the acceptor). This reaction is catalyzed by a specific glycosyltransferase.

The identification and characterization of this specific glycosyltransferase from Lepidium sativum is a key target for future research.

Quantitative Data

Currently, there is a lack of quantitative data specifically on the enzymatic kinetics and precursor concentrations within the this compound biosynthetic pathway. However, information on the chemical composition of Lepidium sativum seeds and mucilage provides a general context.

| Component | Concentration in Whole Seeds | Notes |

| Protein | ~22.5 - 25% | [3][4] |

| Fat | ~24 - 27.5% | [3] |

| Carbohydrates | ~30 - 33% | |

| Dietary Fiber | ~30 - 74.3% (bran) | |

| Mucilage Composition | ||

| Mannose | 38.9% | of polysaccharides |

| Arabinose | 19.4% | of polysaccharides |

| Galacturonic acid | 8% | of polysaccharides |

| Glucuronic acid | 6.7% | of polysaccharides |

| Rhamnose | 1.9% | of polysaccharides |

| Phytochemicals in Mucilage | ||

| Total Phenols | 109 ± 1.8 mg GAE/100g | |

| Total Flavonoids | 96.2 ± 2.4 mg QE/100g | |

| Tannins | 87.4 ± 3.2 mg TAE/100g |

Experimental Protocols

While specific protocols for the this compound biosynthetic enzymes are not available, the following are detailed methodologies for relevant procedures that can be adapted for future research.

Extraction of Mucilage from Lepidium sativum Seeds

This protocol is for the isolation of the mucilage, which contains this compound.

-

Seed Preparation: Clean 100 g of Lepidium sativum seeds to remove any foreign matter.

-

Soaking: Soak the seeds in 1 L of distilled water for 12-24 hours at room temperature to allow for swelling and mucilage release.

-

Extraction: The swollen mucilage can be separated from the seeds by mechanical means, such as scraping or using a blender at low speed to avoid damaging the seeds. The resulting viscous solution is then filtered through muslin cloth to remove the seeds and larger debris.

-

Precipitation: Add ethanol (B145695) (95%) to the filtrate in a 1:1 or 2:1 (ethanol:filtrate) ratio to precipitate the mucilage.

-

Collection and Drying: The precipitated mucilage is collected by centrifugation or filtration and dried in a hot air oven at a temperature not exceeding 40-45°C until a constant weight is achieved.

General Protocol for a Glycosyltransferase Assay

This is a general protocol that can be adapted to test for the glycosyltransferase activity responsible for this compound synthesis.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Enzyme extract (from Lepidium sativum tissues, e.g., developing seeds)

-

UDP-L-rhamnose (donor substrate)

-

4-deoxy-L-threo-hex-4-enopyranuronate (acceptor substrate - requires chemical synthesis or isolation)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cations (e.g., MgCl2, MnCl2), if required by the enzyme.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a quenching agent (e.g., EDTA for metal-dependent enzymes) or by heat inactivation.

-

Detection of Product: The formation of this compound can be detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Detection of UDP (Byproduct): Alternatively, the activity of the glycosyltransferase can be measured by quantifying the UDP byproduct using commercially available assay kits, such as the UDP-Glo™ Glycosyltransferase Assay.

Signaling Pathways and Regulation

The biosynthesis of this compound is likely under tight developmental and environmental regulation, as it is a component of the seed mucilage. While specific signaling pathways controlling this compound production are unknown, the regulation of mucilage synthesis in the closely related model plant Arabidopsis thaliana provides a valuable framework.

Transcription factors such as APETALA2 (AP2), MYB5, and TRANSPARENT TESTA GLABRA 1 (TTG1) are known to regulate the expression of genes involved in the synthesis and secretion of mucilage components in Arabidopsis. It is plausible that homologous transcription factors in Lepidium sativum control the expression of the enzymes in the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Lepidium sativum is an intriguing area of plant biochemistry that remains largely unexplored. While the pathway for its L-rhamnose precursor is well-understood, the enzymatic steps leading to the formation of the unique unsaturated uronic acid and the final glycosylation event are yet to be discovered. The putative pathways and experimental frameworks presented in this guide are intended to serve as a foundation for future research. Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant carbohydrate metabolism but also open up avenues for the biotechnological production of this valuable allelochemical for applications in sustainable agriculture and drug development. Key future research should focus on the identification and characterization of the enzymes responsible for the synthesis of the 4-deoxy-L-threo-hex-4-enopyranuronate moiety and the specific glycosyltransferase that assembles the final this compound molecule.

References

- 1. Crystal Structures of Lacticaseibacillus 4-Deoxy-L-threo-5-hexosulose-uronate Ketol-isomerase KduI in Complex with Substrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-deoxy-Delta(4)-beta-D-GlcpA | C6H8O6 | CID 445037 - PubChem [pubchem.ncbi.nlm.nih.gov]